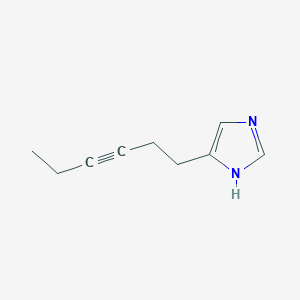

4-Hex-3-ynyl-1H-imidazole

Description

4-Hex-3-ynyl-1H-imidazole is a substituted imidazole derivative featuring a six-carbon alkyne chain at the 4-position of the imidazole ring. Its molecular formula is C₉H₁₁N₃, with a molecular weight of 161.21 g/mol. This compound has garnered attention in pharmacological research due to its interaction with the histamine H₃ receptor (H₃R), a G-protein-coupled receptor involved in neurotransmission regulation. The H₃ receptor is a therapeutic target for neurological disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and Alzheimer’s disease .

The compound’s structural uniqueness lies in the hex-3-ynyl group, which introduces both hydrophobicity and conformational rigidity. This substituent enhances membrane permeability and receptor binding compared to shorter alkyne chains or non-alkynyl analogs.

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-hex-3-ynyl-1H-imidazole |

InChI |

InChI=1S/C9H12N2/c1-2-3-4-5-6-9-7-10-8-11-9/h7-8H,2,5-6H2,1H3,(H,10,11) |

InChI Key |

KXZPBLYVPNSMHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCC1=CN=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hex-3-ynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an alkyne with an imidazole derivative in the presence of a catalyst. For instance, the reaction of 4-hex-3-yn-1-amine with glyoxal and ammonium acetate under acidic conditions can yield the desired imidazole compound .

Industrial Production Methods: Industrial production of substituted imidazoles often employs multi-component reactions (MCRs) due to their efficiency and high yield. These reactions can be catalyzed by various metal catalysts such as nickel or erbium triflate, which facilitate the formation of the imidazole ring from simpler precursors .

Chemical Reactions Analysis

Types of Reactions: 4-Hex-3-ynyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the triple bond in the hex-3-ynyl group to a double or single bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various halogenated or alkylated imidazole derivatives.

Scientific Research Applications

4-Hex-3-ynyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-Hex-3-ynyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Binding Affinity : Increasing the alkyne chain length from hex-3-ynyl (C6) to hept-3-ynyl (C7) improves H₃R binding affinity, as seen in the Ki values decreasing from 79 nM to 27 nM. This suggests longer chains enhance hydrophobic interactions with the receptor’s binding pocket .

- Aromatic Substitution : Adding a phenyl group to the terminal end of an oct-3-ynyl chain (Ki=3.5 nM) drastically boosts affinity, likely due to π-π stacking or van der Waals interactions with aromatic residues in the receptor .

Imidazole Derivatives with Heterocyclic Modifications

Compounds with fused heterocycles or additional functional groups exhibit distinct pharmacological profiles:

Indole-Imidazole Hybrids ()

Examples include 3-(1-Benzyl-1H-imidazol-5-yl)-6-methoxy-1H-indole (50) and 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) . These hybrids leverage the indole moiety’s planar aromaticity to enhance receptor binding. However, their biological targets differ (e.g., serotonin receptors), and their melting points (45–182°C) and solubility profiles vary significantly due to bulky substituents .

Thiazole-Triazole-Imidazole Conjugates ()

Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibit complex architectures. However, their larger molecular weights (>500 g/mol) may limit blood-brain barrier penetration compared to 4-hex-3-ynyl-1H-imidazole .

Halogen-Substituted Imidazoles ()

However, its smaller size compared to alkyne chains may reduce hydrophobic binding contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.